molecular formula C7H8O3 B1588482 (R)-4-Oxocyclopent-2-en-1-yl acetate CAS No. 59995-48-1

(R)-4-Oxocyclopent-2-en-1-yl acetate

Cat. No.: B1588482
CAS No.: 59995-48-1
M. Wt: 140.14 g/mol
InChI Key: YNCKAQVPQJWLJW-ZETCQYMHSA-N
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Description

®-4-Oxocyclopent-2-en-1-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by a cyclopentenone ring with an acetate group attached to it. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Oxocyclopent-2-en-1-yl acetate can be achieved through various synthetic routes. One common method involves the esterification of ®-4-oxocyclopent-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-4-Oxocyclopent-2-en-1-yl acetate may involve continuous flow processes to enhance efficiency and yield. Reactive distillation, a process that combines reaction and separation in a single unit, can be employed to optimize the production. This method allows for the continuous removal of the product, driving the reaction to completion and reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

®-4-Oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-4-oxocyclopent-2-en-1-ol and acetic acid.

    Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohol.

    Oxidation: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

®-4-Oxocyclopent-2-en-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction can influence various biochemical pathways and cellular processes. The acetate group can also participate in acetylation reactions, modifying proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but different functional groups.

    Methyl acetate: Another ester with a similar structure but different alkyl groups.

    Cyclopent-2-en-1-one: A compound with a similar cyclopentenone ring but lacking the acetate group.

Uniqueness

®-4-Oxocyclopent-2-en-1-yl acetate is unique due to its specific ®-configuration and the presence of both a cyclopentenone ring and an acetate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[(1R)-4-oxocyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCKAQVPQJWLJW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432158
Record name (R)-4-acetoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59995-48-1
Record name (4R)-4-(Acetyloxy)-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59995-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-acetoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Acetoxy-2-cyclopenten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

144 milligrams of optically inactive 3-acetoxy-5-hydroxycyclopent-1-ene prepared as in Example 1 and 460 milligrams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) were dissolved in 5 milliliters of dioxane, after which the resulting solution was heated with stirring for 48 hours at 60° C. The precipitate separating out after the reaction was separated by filtration, and the filtrate was concentrated under reduced pressure to obtain a crude product.
Quantity
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460 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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